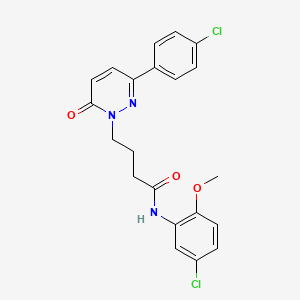

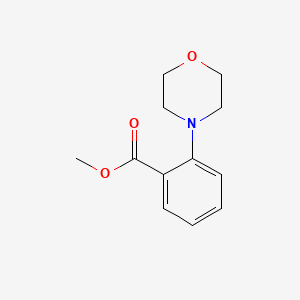

![molecular formula C18H14ClN3O B2531317 N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide CAS No. 2034479-22-4](/img/structure/B2531317.png)

N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. For instance, paper describes the synthesis of a tropane benzamine derivative using X-ray diffraction, IR, and NMR methods. Similarly, paper details the synthesis of a triazine derivative with a chlorobenzyl group, confirmed by NMR and X-ray diffraction. Paper discusses the synthesis of six arylamides with a 2-chlorobenzoyl group, and paper outlines the preparation of a benzamide derivative with a bromo and chloro substituent. These methods could potentially be adapted for the synthesis of "N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide".

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray diffraction, which provides detailed information about the conformation and crystal packing. For example, the tropane benzamine derivative in paper adopts a flattened N-8 envelope and distorted chair conformation. The triazine derivative in paper exhibits a half-chair conformation with significant intramolecular and intermolecular hydrogen bonding. The arylamides in paper show varying degrees of molecular disorder and intramolecular N-H...O hydrogen bonding. These findings suggest that "this compound" would likely have a complex conformation influenced by its substituents and intramolecular interactions.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of substituents on the benzene ring. Although the papers do not provide specific reactions for "this compound", they do discuss the chemical behavior of similar compounds. For instance, the bromination reaction in paper is a key step in the synthesis of the described benzamide derivative. Such reactions are crucial for introducing functional groups that can modulate the biological activity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The strong intramolecular hydrogen bonding observed in paper could enhance the stability of the compound. The disordered molecular structures in paper might affect the melting points and solubility of the compounds. These properties are essential for the practical application of benzamide derivatives in pharmaceuticals or as chemical reagents.

科学的研究の応用

Herbicidal Activity

One study explores a group of benzamides, specifically N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, highlighting its herbicidal activity on annual and perennial grasses. This suggests potential agricultural utility in forage legumes, turf grasses, and cultivated crops, indicating that structurally similar compounds like N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide could have analogous applications (K. Viste, A. J. Cirovetti, B. Horrom, 1970).

Luminescent Agents for Fluorescence Microscopy

Another study introduces 3-chloromethylpyridyl bipyridine fac tricarbonyl rhenium cation as a thiol-reactive luminescent agent. It accumulates in mitochondria, indicating its use for specific targeting in imaging applications. This application shows how related bipyridine compounds can be functionalized for bioimaging (A. Amoroso et al., 2008).

Synthesis of Organic Compounds with Pharmacological Potential

Research on the synthesis and structural study of tropane benzamines, including compounds like N-(8-Isopropyl-nortropan-3-β-yl)-2-methoxy-4-amino-5-chlorobenzamide, underscores the methodological advances in synthesizing complex organic molecules. These compounds' detailed structural analysis suggests potential for designing molecules with specific biological activities (N. Cabezas et al., 1989).

作用機序

Target of Action

N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide is a complex molecule that primarily targets the Adaptor Protein-2 Associated Kinase 1 (AAK1) in the body . AAK1 is a key protein involved in endocytosis, a process that allows cells to take in molecules from the outside environment. By inhibiting AAK1, N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide can potentially alter the cellular uptake of various substances .

Mode of Action

The interaction of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide with its target AAK1 results in the inhibition of this kinase. This inhibition can disrupt the normal functioning of endocytosis, affecting the way cells interact with their environment

Biochemical Pathways

Therefore, the inhibition of AAK1 by N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide could have significant downstream effects on cellular function .

Pharmacokinetics

The compound is known to be cns penetrant, indicating that it can cross the blood-brain barrier and exert effects within the central nervous system This suggests that the compound has good bioavailability, at least within the CNS

Result of Action

The molecular and cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide’s action are largely dependent on its inhibition of AAK1. By disrupting AAK1 activity, the compound can alter endocytosis within cells, potentially affecting a wide range of cellular functions . The exact outcomes of these changes are subject to ongoing research.

Safety and Hazards

特性

IUPAC Name |

2-chloro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O/c19-16-6-2-1-5-15(16)18(23)22-11-13-7-8-17(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLNQESHYDRYKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2531237.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)

![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)

![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)

![2,5-dichloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2531255.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)